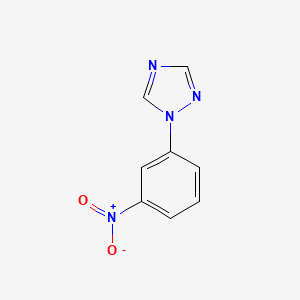

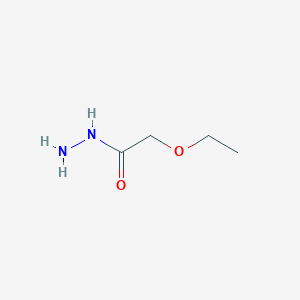

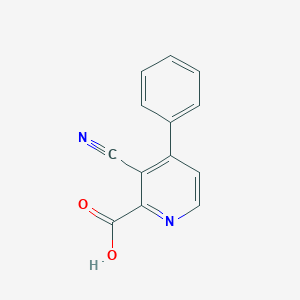

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenol, a compound structurally similar to “4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one”, is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring .

Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Various nanostructured materials have been synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity . The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .Applications De Recherche Scientifique

Chemical Synthesis and Rearrangements:

- Synthesis processes involving 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one and its derivatives often lead to the formation of complex structures like imidazo[1,2-a]pyridines and indoles, as observed in the reaction of substituted phenylaminoisoxazol-5(2H)-ones with triethylamine. Such transformations showcase the compound's utility in creating diversified chemical structures (Khalafy, Azimi, 2002; 2014).

Structural and Electrochemical Analysis:

- Structural studies reveal that compounds containing the 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one framework have distinct spatial arrangements, with planar fragments and tilted dihedral angles, indicating versatile intermolecular interactions and crystal formations. Such detailed insights are crucial for understanding the compound's behavior in different chemical environments (Wagner, Kubicki, 2007; Rodrigues et al., 2007).

- Electrochemical studies, such as the reduction of nitro groups in specific derivatives, provide insights into the compound's electron-transfer characteristics and its interaction with other molecules, like cationic surfactants. These studies are crucial for applications in fields like material science and sensor technology (Datta et al., 2016).

Molecular Engineering and Material Science:

- The compound and its derivatives are pivotal in synthesizing complex molecular structures like imidazo[1,5-a]quinoxalin-4-one, which have significant implications in medicinal chemistry and drug development. This showcases the compound's role in the creation of biologically active molecules and potential therapeutics (Chen et al., 2004).

- In material science, derivatives of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one are explored as corrosion inhibitors and precursors for nano-particle synthesis, indicating their broad applicability in industrial and technological sectors (Singh et al., 2017; Padhy et al., 2010).

Safety And Hazards

The safety data sheet for 4-nitrophenol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is toxic if swallowed, may cause damage to organs through prolonged or repeated exposure, is harmful in contact with skin or if inhaled .

Orientations Futures

The field of nanotechnology, which includes the study and application of nanostructured materials in reactions involving compounds like 4-nitrophenol, is expanding rapidly . Future research will likely continue to explore the unique properties of nano-materials and their applications in various fields .

Propriétés

IUPAC Name |

4-(4-nitrophenyl)-1,3-dihydroimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-9-10-5-8(11-9)6-1-3-7(4-2-6)12(14)15/h1-5H,(H2,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQMNSSQLHWDLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569261 |

Source

|

| Record name | 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |

CAS RN |

96139-73-0 |

Source

|

| Record name | 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)

![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)

![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)